4-(4-Fluoro-2-methylphenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine
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Overview
Description
4-(4-Fluoro-2-methylphenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyrazol-1-ylmethyl group and a sulfonyl group attached to a 4-fluoro-2-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylphenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine typically involves multiple steps:
Formation of the 4-fluoro-2-methylphenylsulfonyl chloride: This can be achieved by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with a suitable chlorinating agent such as thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with morpholine to form the sulfonyl morpholine intermediate.
Pyrazol-1-ylmethylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-methylphenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: Products may include sulfonamides or other reduced derivatives.
Substitution: Products will vary depending on the nucleophile used, potentially forming new aromatic compounds.
Scientific Research Applications
4-(4-Fluoro-2-methylphenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methylphenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the pyrazole and morpholine rings can participate in various non-covalent interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine
- 4-(4-Methylphenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine
- 4-(4-Chloro-2-methylphenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine
Uniqueness
4-(4-Fluoro-2-methylphenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonyl and pyrazol-1-ylmethyl groups makes this compound particularly interesting for further study and application.
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonyl-2-(pyrazol-1-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-12-9-13(16)3-4-15(12)23(20,21)19-7-8-22-14(11-19)10-18-6-2-5-17-18/h2-6,9,14H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLWIMCAGNDRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOC(C2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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